N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound with significant potential in scientific research, particularly in medicinal chemistry. The molecular formula of this compound is C26H24ClFN2OS, and it has a molecular weight of approximately 467. This compound contains several functional groups, including an indole ring, a thioether linkage, and a benzamide group, which may contribute to its biological activities and reactivity.
The compound is cataloged in various chemical databases, including BenchChem and PubChem, which provide detailed information about its structure, synthesis, and potential applications.
This compound can be classified as an indole derivative due to the presence of the indole ring. It also falls under the category of thioether compounds due to the sulfur atom in its structure. The benzamide group further classifies it as an amide, indicating potential interactions with biological systems.
The synthesis of N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide involves multiple steps that typically include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide can be represented by its InChI and SMILES notations:
InChI=1S/C26H24ClFN2OS/c1-17-12-18(2)14-19(13-17)26(31)29-10-11-30-15-25(20-6-3-4-9-24(20)30)32-16-21-22(27)7-5-8-23(21)28/h3-9,12-15H,10-11,16H2,1-2H3,(H,29,31)
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC4=C(C=CC=C4Cl)F
These notations reflect the arrangement of atoms within the molecule and highlight its complex structure featuring multiple rings and functional groups.
The reactivity of N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is influenced by its functional groups:
The physical properties include:
Key chemical properties include:
Data on specific melting points or boiling points are not readily available but could be determined through experimental methods in laboratory settings.
N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide has potential applications in various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4